(5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one
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Overview
Description
(5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, along with specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5S,8S,14R)-5,8,14-trimethylhenicosane: Shares a similar cyclic structure but differs in functional groups and overall molecular composition.
(3S,8R,10R,14R)-17-(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyltetrahydrofuran-2-yl: Another compound with a complex cyclic structure and multiple functional groups.
Uniqueness
The uniqueness of (5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one lies in its specific arrangement of hydroxyl groups and the presence of a methyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H20O4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(5S,8S,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C14H20O4/c1-11-5-3-2-4-6-12(15)7-8-13(16)9-10-14(17)18-11/h4,6-13,15-16H,2-3,5H2,1H3/t11-,12+,13+/m1/s1 |
InChI Key |
SAORJUUJHIHDBZ-AGIUHOORSA-N |
Isomeric SMILES |
C[C@@H]1CCCC=C[C@@H](C=C[C@@H](C=CC(=O)O1)O)O |
Canonical SMILES |
CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O |
Origin of Product |
United States |
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